molecular formula C19H23N3O B11110347 N'-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11110347
M. Wt: 309.4 g/mol
InChI Key: MDSFNBFOPHLJSU-UHFFFAOYSA-N
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Description

N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cycloheptylidene group and a naphthalen-1-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the reaction of cycloheptanone with naphthalen-1-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.

Scientific Research Applications

N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of the cycloheptylidene and naphthalen-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H23N3O/c23-19(22-21-16-10-3-1-2-4-11-16)14-20-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,20H,1-4,10-11,14H2,(H,22,23)

InChI Key

MDSFNBFOPHLJSU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)CNC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

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